2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990532
InChI: InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H
SMILES:
Molecular Formula: C8H3BrF4O
Molecular Weight: 271.01 g/mol

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC17990532

Molecular Formula: C8H3BrF4O

Molecular Weight: 271.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde -

Specification

Molecular Formula C8H3BrF4O
Molecular Weight 271.01 g/mol
IUPAC Name 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H
Standard InChI Key IOOUGXBTQCMOCI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzaldehyde core with three distinct substituents:

  • Bromine at the ortho position (C2)

  • Fluorine at the meta position (C3)

  • Trifluoromethyl group at the para position (C5)

This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .

Physical Properties

PropertyValueSource
Molecular Weight271.01 g/molPubChem
Boiling Point218.9°C (predicted)PubChem
Density1.677 g/cm³Chem-Impex
Refractive Index1.511Fisher Sci
SolubilityLow in water; soluble in DCMPubChem

The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common route involves bromination of 3-fluoro-5-(trifluoromethyl)benzaldehyde using Br2\text{Br}_2 or N \text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C . For example:

  • Bromination:

    3-Fluoro-5-(trifluoromethyl)benzaldehyde+Br2Fe catalyst2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde\text{3-Fluoro-5-(trifluoromethyl)benzaldehyde} + \text{Br}_2 \xrightarrow{\text{Fe catalyst}} \text{2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde}

    Yields exceed 85% under optimized conditions .

  • Purification: Column chromatography (hexane/ethyl acetate) isolates the product .

Industrial Production

Continuous flow reactors improve scalability and safety by minimizing exothermic risks. Automated systems control parameters like temperature and residence time, achieving >90% purity .

Chemical Reactivity

Aldehyde Group Transformations

  • Oxidation: Forms the corresponding carboxylic acid using KMnO4\text{KMnO}_4:

    R-CHOKMnO4R-COOH\text{R-CHO} \xrightarrow{\text{KMnO}_4} \text{R-COOH}
  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a primary alcohol .

Halogen Reactivity

The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl structures . For example:

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde+Ar-B(OH)2Pd catalystBiaryl aldehyde\text{2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl aldehyde}

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors and antiviral agents. For instance, it is used in synthesizing ibrutinib analogs targeting Bruton’s tyrosine kinase .

Material Science

Incorporated into polymers, it improves thermal stability (decomposition temperature: 290°C) and chemical resistance, making it suitable for high-performance coatings .

HazardPrecaution
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Use in fume hood

Storage requires inert atmospheres (N2_2 or Ar) at 2–8°C to prevent degradation .

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